methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate

FAAH inhibition Arylalkylcarbamate SAR Heterocycle scanning

This chiral arylalkylcarbamate features a 4-(furan-2-yl)phenyl motif and a stereogenic benzylic alcohol—key structural determinants for FAAH inhibition SAR. Even minor heterocycle substitutions (furan-2-yl vs. phenyl/thienyl) cause orders-of-magnitude potency shifts, making exact structural fidelity critical. Its fragment-like properties (MW 261.27, logP ~1.8) and hydrogen-bonding capacity suit crystallographic fragment screening. The free hydroxyl enables further derivatization. Procure with verified enantiomeric composition to ensure reproducible pharmacological data.

Molecular Formula C14H15NO4
Molecular Weight 261.277
CAS No. 2097902-17-3
Cat. No. B2788641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate
CAS2097902-17-3
Molecular FormulaC14H15NO4
Molecular Weight261.277
Structural Identifiers
SMILESCOC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
InChIInChI=1S/C14H15NO4/c1-18-14(17)15-9-12(16)10-4-6-11(7-5-10)13-3-2-8-19-13/h2-8,12,16H,9H2,1H3,(H,15,17)
InChIKeyQPRSSWOIFCTOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate (CAS 2097902-17-3) – Core Identity and Procurement-Relevant Profile


Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate (CAS 2097902-17-3) is a synthetic arylalkylcarbamate derivative with the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol . The compound embeds a characteristic 4-(furan-2-yl)phenyl motif linked via a secondary alcohol to a methyl carbamate terminus, formally belonging to the 2-(substituted phenyl)-2-hydroxyethyl carbamate class that has been explored in patent literature for fatty acid amide hydrolase (FAAH) inhibition and related neurological indications [1]. The presence of both a furan heterocycle and a benzylic alcohol creates a stereogenic centre, making the compound a chiral entity whose enantiomeric composition is a critical quality attribute for procurement specifying stereochemically defined research or synthesis applications.

Why Arylalkylcarbamate Analogs Cannot Substitute Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate Without Evidence of Equivalence


The 2-(substituted phenyl)-2-hydroxyethyl carbamate scaffold is exquisitely sensitive to subtle modifications of the aromatic and heterocyclic substituents. In the FAAH inhibitor series described in WO2005033066, small changes in the aryl/heteroaryl group (e.g., furan-2-yl vs. phenyl vs. thienyl) yield substantial differences in enzymatic potency and selectivity, with some analogs showing nanomolar IC₅₀ values while closely related structures are inactive [1]. The furan-2-yl substituent in the target compound introduces distinct electronic and hydrogen-bonding properties compared to simple phenyl or thiophene analogs, potentially affecting target engagement, metabolic stability, and off-target profiles in ways that cannot be assumed to be equivalent without explicit head-to-head data [2]. Therefore, substitution with a different carbamate-bearing analog without matching stereochemistry and aryl-heterocycle composition risks invalidating SAR conclusions or producing non-comparable biological results.

Quantitative Differential Evidence for Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate vs. Closest Analogs


Furan-2-yl vs. Phenyl or Thienyl Substitution: Class-Level Potency Differential in FAAH Inhibition

Within the arylalkylcarbamate class claimed in WO2005033066, the nature of the heterocyclic group A (attached to the phenyl ring) dramatically modulates FAAH inhibitory activity. While the target compound itself has not been individually profiled in the patent, the patent's generic SAR indicates that furan-2-yl-substituted analogs exhibit IC₅₀ values in the low nanomolar range (typically <500 nM) when optimally substituted, whereas unsubstituted phenyl analogs or those bearing less electron-rich heterocycles (e.g., thiophene-2-yl) show 10- to >100-fold reduced potency [1]. Given that the target compound contains the furan-2-yl group at the position critical for potency, it is predicted to retain high FAAH affinity relative to simpler phenyl carbamate comparators, though direct confirmatory data are required.

FAAH inhibition Arylalkylcarbamate SAR Heterocycle scanning

Enantiomeric Purity as a Determinant of Biological Activity in 2-Hydroxyethyl Carbamates

The target compound possesses a single stereogenic centre at the benzylic alcohol carbon. The patent literature on 2-(substituted phenyl)-2-hydroxyethyl carbamates (CA2681964A1) explicitly describes processes for preparing the (S)-(+)-enantiomer of such carbamates and notes that enantiomeric purity is critical for pharmaceutical applications, as the (R)- and (S)-enantiomers frequently display divergent pharmacological profiles and metabolic stability [1]. Although no enantiomer-specific activity data are publicly available for methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate, the general precedent within the class establishes that procurement of the compound with undefined stereochemistry (e.g., racemic mixture) cannot be assumed equivalent to a stereochemically pure form [2].

Chiral resolution Enantioselective synthesis Carbamate pharmacology

Predicted Physicochemical Differentiation from Closely Related Carbamate Building Blocks

When compared to the non-furan analogs commonly employed as carbamate building blocks (e.g., methyl N-[2-(4-phenylphenyl)-2-hydroxyethyl]carbamate or methyl N-[2-(4-thiophen-2-yl)phenyl)-2-hydroxyethyl]carbamate), the target compound is predicted to exhibit lower lipophilicity due to the oxygen atom in the furan ring, a parameter that influences solubility, permeability, and metabolic clearance. Calculated logP (approximately 1.8 for the target vs. ~2.5 for the biphenyl analog) and increased hydrogen-bond acceptor count (4 vs. 3) suggest superior aqueous solubility and potentially reduced CYP-mediated metabolism, though confirmatory experimental logD and solubility measurements are lacking [1].

LogP Hydrogen bonding ADME prediction

High-Confidence Application Scenarios for Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate Based on Available Evidence


FAAH Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound serves as a furan-containing arylalkylcarbamate scaffold for systematic SAR exploration of FAAH inhibition. Its structural homology to the potent inhibitors described in WO2005033066 [1] positions it as a candidate for derivatization at the carbamate nitrogen or phenyl ring, where even minor modifications are known to produce orders-of-magnitude shifts in potency.

Stereochemical Probe in Chiral Carbamate Pharmacology

Because the benzylic alcohol centre renders the molecule chiral, the compound (either as a racemate or, if resolved, as a single enantiomer) can be employed to investigate the stereochemical dependence of carbamate–enzyme interactions. The patented enantioselective synthesis processes [2] provide a precedent for obtaining the (S)-(+)-enantiomer in high enantiomeric excess, making comparative racemate vs. enantiomer studies feasible.

Fragment-Based Drug Discovery (FBDD) Library Member for Heterocycle Scanning

With a molecular weight of 261.27 Da and a modest logP (~1.8), the compound falls within the 'fragment-like' property space and can be included in fragment libraries designed to probe the binding preference of protein targets for furan-phenyl vs. other heterocycle-phenyl combinations. Its hydrogen-bonding capacity (4 acceptors, 2 donors) makes it suitable for crystallographic fragment screening [1].

Synthetic Intermediate for Higher-Order Carbamate Derivatives

The free hydroxyl group provides a handle for further functionalization (e.g., etherification, esterification, oxidation) to generate more complex carbamate-based probe molecules. Downstream products may include sulfamoylphenyl carbamate analogs such as methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate, which have been catalogued as research compounds .

Quote Request

Request a Quote for methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.